molecular formula C19H16N2O3 B6394716 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid CAS No. 1261936-22-4

2-Amino-5-(4-benzyloxyphenyl)nicotinic acid

Cat. No.: B6394716
CAS No.: 1261936-22-4
M. Wt: 320.3 g/mol
InChI Key: YXKIMBXPXNXYHU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-benzyloxyphenyl)nicotinic acid is a nicotinic acid derivative featuring an amino group at the 2-position of the pyridine ring and a 4-benzyloxyphenyl substituent at the 5-position.

Properties

IUPAC Name

2-amino-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-18-17(19(22)23)10-15(11-21-18)14-6-8-16(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKIMBXPXNXYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688439
Record name 2-Amino-5-[4-(benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-22-4
Record name 2-Amino-5-[4-(benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(4-benzyloxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 2-amino-5-(4-benzyloxyphenyl)nicotinic acid, highlighting differences in substituents and physicochemical properties:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight CAS Number Purity (%) Key Suppliers (Count)
2-Amino-5-(4-benzyloxyphenyl)nicotinic acid 4-Benzyloxyphenyl C₁₉H₁₆N₂O₃ 328.35 Not explicitly listed N/A Not specified
2-Amino-5-(4-fluorophenyl)nicotinic acid 4-Fluorophenyl C₁₂H₉FN₂O₂ 248.21 1214359-90-6 N/A 9 suppliers
2-Amino-5-(4-methoxy-2-methylphenyl)nicotinic acid 4-Methoxy-2-methylphenyl C₁₄H₁₄N₂O₃ 270.28 16682-59-0 N/A 1 supplier
2-Amino-5-(4-methylnaphthalen-1-yl)nicotinic acid 4-Methylnaphthalen-1-yl C₁₇H₁₄N₂O₂ 290.31 1261905-31-0 N/A 2 suppliers
2-Amino-5-(4-formylphenyl)nicotinic acid 4-Formylphenyl C₁₃H₁₀N₂O₃ 254.23 1261953-83-6 95 7 suppliers

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound introduces a bulky, lipophilic moiety compared to smaller substituents like fluorine or methoxy. This may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in 2-amino-5-(4-fluorophenyl)nicotinic acid could increase the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the benzyloxy analog (pKa ~3.5–4.0) .

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